molecular formula C44H89NO8P+ B10776756 DSPC;L-beta,gamma-Distearoyl-alpha-lecithin

DSPC;L-beta,gamma-Distearoyl-alpha-lecithin

Cat. No.: B10776756
M. Wt: 791.2 g/mol
InChI Key: NRJAVPSFFCBXDT-UHFFFAOYSA-O
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Description

L-beta,gamma-Distearoyl-alpha-lecithin, also known as 1,2-distearoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine with an 18-carbon alkyl chain. It is a type of phospholipid that is a natural constituent of cell membranes. This compound is known for its cylindrical geometry, which allows it to form a lamellar phase, thereby stabilizing the structure of lipid nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-beta,gamma-Distearoyl-alpha-lecithin can be synthesized through the esterification of stearic acid with glycerophosphocholine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, L-beta,gamma-Distearoyl-alpha-lecithin is often produced by hydrogenating soybean phosphatidylcholines, which results in a high yield of the desired compound. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

L-beta,gamma-Distearoyl-alpha-lecithin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-beta,gamma-Distearoyl-alpha-lecithin has a wide range of applications in scientific research:

Mechanism of Action

L-beta,gamma-Distearoyl-alpha-lecithin exerts its effects primarily through its ability to form stable lipid bilayers. These bilayers can encapsulate various molecules, facilitating their delivery to target cells. The compound interacts with cell membranes, enhancing the uptake of encapsulated drugs or other agents. The molecular targets include cell membrane phospholipids and proteins involved in membrane fusion and transport .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phosphatidylcholine with a 16-carbon alkyl chain.

    1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phosphatidylcholine with unsaturated 18-carbon alkyl chains.

    1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A phosphatidylcholine with a 14-carbon alkyl chain.

Uniqueness

L-beta,gamma-Distearoyl-alpha-lecithin is unique due to its high melting temperature and ability to form highly stable lipid bilayers. This makes it particularly suitable for applications requiring robust and stable lipid structures, such as in drug delivery systems and vaccine formulations .

Properties

Molecular Formula

C44H89NO8P+

Molecular Weight

791.2 g/mol

IUPAC Name

2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1

InChI Key

NRJAVPSFFCBXDT-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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